molecular formula C8H15NO3S B13199763 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione

Cat. No.: B13199763
M. Wt: 205.28 g/mol
InChI Key: SXIIKTNYZXNJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiolane ring. One common method involves the reaction of a cyclopropylamine with a suitable thiolane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal
  • 3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to its combination of a cyclopropyl group, a hydroxyl group, and a thiolane ring This combination imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H15NO3S/c9-5-7(1-2-7)8(10)3-4-13(11,12)6-8/h10H,1-6,9H2

InChI Key

SXIIKTNYZXNJCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2(CCS(=O)(=O)C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.